
Indole, 5-aminomethyl-3-phenethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 5-aminomethyl-3-phenethyl- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of Indole, 5-aminomethyl-3-phenethyl- includes an indole core with an aminomethyl group at the 5-position and a phenethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 5-aminomethyl-3-phenethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization at the 5-position with an aminomethyl group and at the 3-position with a phenethyl group can be achieved through various substitution reactions .
Industrial Production Methods: Industrial production of Indole, 5-aminomethyl-3-phenethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Indole, 5-aminomethyl-3-phenethyl- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Indole, 5-aminomethyl-3-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological signaling pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Indole, 5-aminomethyl-3-phenethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the aryl hydrocarbon receptor (AHR) pathway, which is involved in the regulation of various biological processes
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3-Phenylindole: Used in the synthesis of pharmaceuticals and dyes
Uniqueness: Indole, 5-aminomethyl-3-phenethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its aminomethyl and phenethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Número CAS |
101832-79-5 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
[3-(2-phenylethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-10,12,19H,6,8,11,18H2 |
Clave InChI |
JNFNZWKLSZGAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CNC3=C2C=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




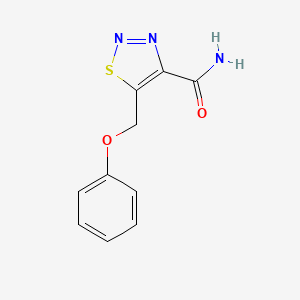
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
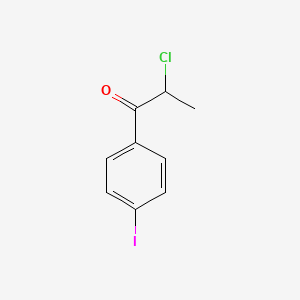
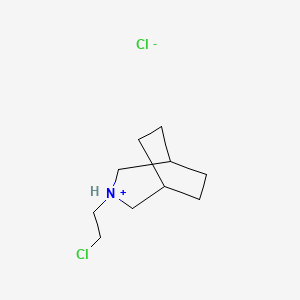
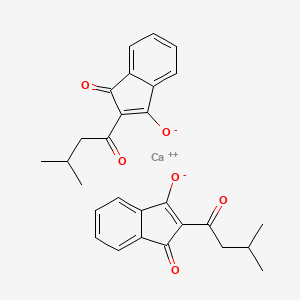
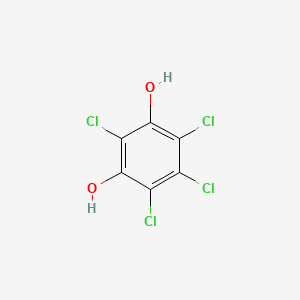


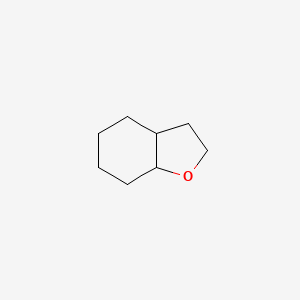

![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
